Cas no 1806749-81-4 (3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid)

3-(フルオロメチル)-5-メトキシ-2-(トリフルオロメトキシ)ピリジン-4-カルボン酸は、高度にフッ素化されたピリジン誘導体であり、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待されます。その分子構造には3つの特徴的な官能基(フルオロメチル基、メトキシ基、トリフルオロメトキシ基)が戦略的に配置されており、これにより優れた代謝安定性と脂溶性を示します。特に、トリフルオロメトキシ基の導入は電子求引性効果により芳香環の反応性を制御可能で、精密有機合成において高い位置選択性を実現します。カルボキシル基の存在により、さらに誘導体化が容易である点も特筆すべき特性です。

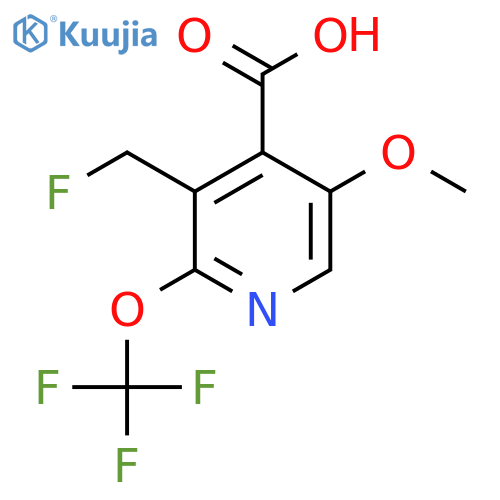

1806749-81-4 structure

商品名:3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid

CAS番号:1806749-81-4

MF:C9H7F4NO4

メガワット:269.149796724319

CID:4841908

3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid

-

- インチ: 1S/C9H7F4NO4/c1-17-5-3-14-7(18-9(11,12)13)4(2-10)6(5)8(15)16/h3H,2H2,1H3,(H,15,16)

- InChIKey: DRMYKEFXEVTYQV-UHFFFAOYSA-N

- ほほえんだ: FCC1C(=NC=C(C=1C(=O)O)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 299

- トポロジー分子極性表面積: 68.6

- 疎水性パラメータ計算基準値(XlogP): 2

3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029083779-1g |

3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid |

1806749-81-4 | 97% | 1g |

$1,445.30 | 2022-03-31 |

3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1806749-81-4 (3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬